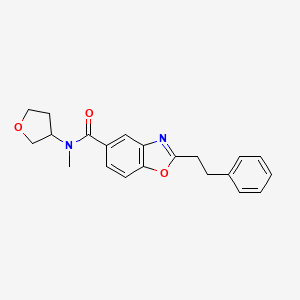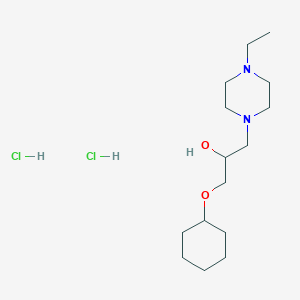
N-(sec-butyl)-2-chlorobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(sec-butyl)-2-chlorobenzenesulfonamide, also known as NSC, is a chemical compound that has been widely used in scientific research for its unique properties. NSC is a sulfonamide compound that has been found to exhibit various biochemical and physiological effects, making it a valuable tool in the field of biological research. In
Mécanisme D'action
N-(sec-butyl)-2-chlorobenzenesulfonamide inhibits the activity of carbonic anhydrase IX by binding to the active site of the enzyme. This binding prevents the conversion of carbon dioxide to bicarbonate, leading to a decrease in pH and an increase in acidity within the cancer cells. This acidic environment is toxic to the cancer cells, leading to their death.
Biochemical and Physiological Effects:
N-(sec-butyl)-2-chlorobenzenesulfonamide has been found to exhibit various biochemical and physiological effects, including the inhibition of carbonic anhydrase IX, the induction of apoptosis in cancer cells, and the inhibition of tumor growth. N-(sec-butyl)-2-chlorobenzenesulfonamide has also been found to exhibit anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(sec-butyl)-2-chlorobenzenesulfonamide has several advantages for lab experiments, including its ability to selectively inhibit carbonic anhydrase IX, its low toxicity, and its stability under various conditions. However, N-(sec-butyl)-2-chlorobenzenesulfonamide also has some limitations, including its low solubility in water and its potential to interact with other proteins and enzymes.
Orientations Futures
There are several future directions for research on N-(sec-butyl)-2-chlorobenzenesulfonamide, including the development of more efficient synthesis methods, the investigation of its potential as a cancer therapy, and the exploration of its anti-inflammatory and analgesic effects. Additionally, the development of N-(sec-butyl)-2-chlorobenzenesulfonamide derivatives with improved solubility and selectivity could lead to the discovery of new therapeutic agents. Overall, N-(sec-butyl)-2-chlorobenzenesulfonamide has great potential for future research and development in the field of biological sciences.
Méthodes De Synthèse
N-(sec-butyl)-2-chlorobenzenesulfonamide can be synthesized through various methods, including the reaction of sec-butylamine with 2-chlorobenzenesulfonyl chloride in the presence of a base. The resulting product is then purified through recrystallization to obtain the final compound. Other methods of synthesis include the reaction of sec-butylamine with 2-chlorobenzenesulfonyl azide or the reaction of sec-butylamine with 2-chlorobenzenesulfonyl isocyanate.
Applications De Recherche Scientifique
N-(sec-butyl)-2-chlorobenzenesulfonamide has been extensively used in scientific research for its ability to inhibit carbonic anhydrase enzymes. Carbonic anhydrase is an enzyme that catalyzes the reversible hydration of carbon dioxide, playing a crucial role in various physiological processes such as respiration and acid-base balance. N-(sec-butyl)-2-chlorobenzenesulfonamide has been found to selectively inhibit the activity of carbonic anhydrase IX, which is overexpressed in various types of cancer cells. This makes N-(sec-butyl)-2-chlorobenzenesulfonamide a potential candidate for cancer therapy, as it can selectively target cancer cells while sparing normal cells.
Propriétés
IUPAC Name |
N-butan-2-yl-2-chlorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO2S/c1-3-8(2)12-15(13,14)10-7-5-4-6-9(10)11/h4-8,12H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFPQQYRZAFEKFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NS(=O)(=O)C1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butan-2-yl-2-chlorobenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2,3-dihydro-1H-inden-2-yl)-3-{2-[4-(2-furoyl)-1,4-diazepan-1-yl]-2-oxoethyl}-2-piperazinone](/img/structure/B6135164.png)
![2-[1-(2-fluorobenzyl)-4-(1-isopropyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B6135169.png)

![2-methyl-4-(1-pyrrolidinyl)-6-[4-(2-thienylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B6135181.png)
![(3-isopropoxyphenyl)[1-(6-quinoxalinylcarbonyl)-3-piperidinyl]methanone](/img/structure/B6135189.png)
![6-amino-3-(3,4-dichlorophenyl)-4-(2-propoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B6135191.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-3-(1H-pyrazol-1-yl)-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6135202.png)
![4-{[(4-phenyl-1-piperazinyl)imino]methyl}-1,3-benzenediol](/img/structure/B6135205.png)

![2-amino-8-(4-methoxybenzyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6135221.png)

![4-[4-(3-methylbenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B6135252.png)
![N-(5-methyl-3-isoxazolyl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6135259.png)
![1-{4-[(4-methylphenyl)sulfonyl]-3-nitrophenyl}ethanone](/img/structure/B6135263.png)